3-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile
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Overview
Description
3-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2BrF4N It is a derivative of benzonitrile, where the benzene ring is substituted with bromine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile typically involves the bromination and fluorination of a suitable benzonitrile precursor. One common method is the direct bromination of 2-fluoro-6-(trifluoromethyl)benzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
3-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
- 3-(Trifluoromethyl)benzonitrile
- 3-Bromo-6-fluoro-2-(trifluoromethyl)benzonitrile
Uniqueness
3-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile is unique due to the presence of both bromine and fluorine atoms along with the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
Properties
Molecular Formula |
C8H2BrF4N |
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Molecular Weight |
268.01 g/mol |
IUPAC Name |
3-bromo-2-fluoro-6-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2BrF4N/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2H |
InChI Key |
QXIKWFUIOHHICE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C#N)F)Br |
Origin of Product |
United States |
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